3-Amino-2-hydroxy-N-methylbenzamide
Overview
Description
3-Amino-2-hydroxy-N-methylbenzamide is an organic compound with the molecular formula C8H10N2O2 It is a derivative of benzamide, characterized by the presence of an amino group at the third position, a hydroxyl group at the second position, and a methyl group attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-hydroxy-N-methylbenzamide typically involves the reaction of 3-amino-2-hydroxybenzoic acid with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Activation of the Carboxylic Acid Group: The carboxylic acid group of 3-amino-2-hydroxybenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Amidation Reaction: The activated carboxylic acid reacts with methylamine to form this compound. The reaction is typically carried out in an organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the use of enzymatic synthesis, where specific enzymes catalyze the reaction between 3-amino-2-hydroxybenzoic acid and methylamine. This method offers advantages such as higher yields, milder reaction conditions, and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-hydroxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The amino group can be reduced to form an amine derivative.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
Oxidation: Formation of 3-amino-2-oxo-N-methylbenzamide.
Reduction: Formation of 3-amino-2-hydroxy-N-methylbenzylamine.
Substitution: Formation of various substituted benzamide derivatives depending on the reagents used.
Scientific Research Applications
3-Amino-2-hydroxy-N-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its functional groups make it a versatile intermediate in organic synthesis.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its structural similarity to other bioactive benzamides suggests it may have therapeutic applications.
Mechanism of Action
The mechanism of action of 3-Amino-2-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. For example, its antioxidant activity may involve scavenging free radicals and protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
3-Amino-N-methylbenzamide: Lacks the hydroxyl group at the second position.
3-Hydroxy-N-methylbenzamide: Lacks the amino group at the third position.
2-Hydroxy-N-methylbenzamide: Lacks the amino group and has the hydroxyl group at the second position.
Uniqueness
3-Amino-2-hydroxy-N-methylbenzamide is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets compared to its analogs .
Properties
IUPAC Name |
3-amino-2-hydroxy-N-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-10-8(12)5-3-2-4-6(9)7(5)11/h2-4,11H,9H2,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEABMNXBYJWGBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C(=CC=C1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609731 | |
Record name | 3-Amino-2-hydroxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20609731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194413-46-2 | |
Record name | 3-Amino-2-hydroxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20609731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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